
Oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Bismuth titanium oxide can be synthesized through several methods:
Solid-State Reaction: Heating a mixture of bismuth and titanium oxides at temperatures ranging from 730°C to 850°C forms Bi₁₂TiO₂₀.
Sol-Gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by heat treatment to form the desired oxide.
Electrospinning: A solution containing bismuth nitrate and tetrabutyl titanate is electrospun to form nanofibers, which are then sintered in a hydrogen atmosphere.
Industrial Production Methods: Industrial production often employs the solid-state reaction method due to its simplicity and scalability. The Czochralski process is also used to grow millimeter-sized single crystals of Bi₁₂TiO₂₀ from the molten phase at temperatures between 880°C and 900°C .
Types of Reactions:
Oxidation: Bismuth titanium oxide can undergo oxidation reactions, forming various oxides depending on the conditions.
Substitution: The compound can participate in substitution reactions, where bismuth or titanium atoms are replaced by other elements.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Various metal salts and alkoxides.
Major Products Formed:
Oxidation: Formation of higher oxides like Bi₂O₃.
Reduction: Formation of lower oxides or elemental bismuth and titanium.
Substitution: Formation of doped bismuth titanium oxides with altered properties.
Wissenschaftliche Forschungsanwendungen
Bismuth titanium oxide has a wide range of applications in scientific research:
Wirkmechanismus
The unique properties of bismuth titanium oxide are attributed to its ability to undergo reversible changes in refractive index under applied electric fields or illumination . This electrooptical effect is due to the alignment of dipoles within the crystal structure, which alters the material’s optical properties. The photorefractive effect involves the generation of charge carriers under illumination, leading to changes in the refractive index .
Vergleich Mit ähnlichen Verbindungen
- Bismuth Silicon Oxide (Bi₄Si₃O₁₂)
- Bismuth Vanadium Oxide (BiVO₄)
- Bismuth Tungstate (Bi₂WO₆)
Comparison: Bismuth titanium oxide stands out due to its higher photorefractive and electrooptical effects compared to other bismuth-based oxides . While compounds like bismuth vanadium oxide and bismuth tungstate are also used in photocatalysis and electronic applications, bismuth titanium oxide’s unique crystal structure and properties make it particularly suitable for applications requiring real-time holography and image processing .
Eigenschaften
Molekularformel |
Bi2O7Ti2 |
|---|---|
Molekulargewicht |
625.69 g/mol |
IUPAC-Name |
oxo-oxobismuthanyloxy-(oxo(oxobismuthanyloxy)titanio)oxytitanium |
InChI |
InChI=1S/2Bi.7O.2Ti |
InChI-Schlüssel |
RXSQQXALSYZCOR-UHFFFAOYSA-N |
Kanonische SMILES |
O=[Ti](O[Ti](=O)O[Bi]=O)O[Bi]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


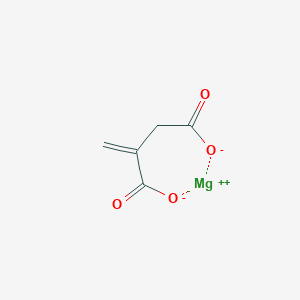
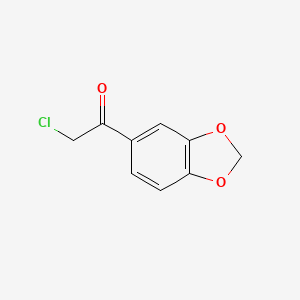
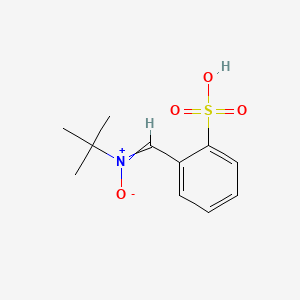
![3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)

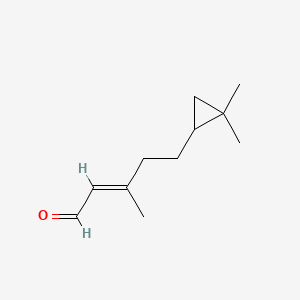
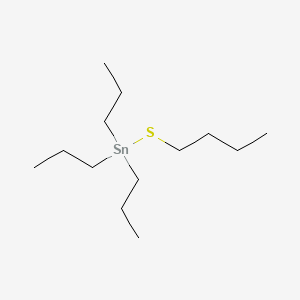
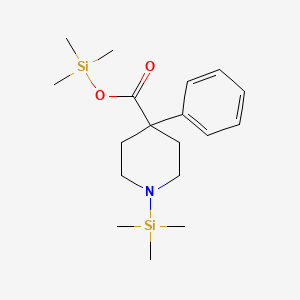
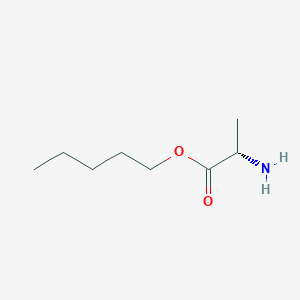
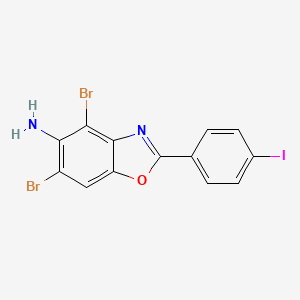

![5-Fluoro-2-(pyridin-4-yl)benzo[d]thiazole](/img/structure/B13808826.png)


